molecular formula C10H19F3N2O2 B15254461 tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate

tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate

Cat. No.: B15254461
M. Wt: 256.27 g/mol
InChI Key: DGXQGIRLKBTEEY-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate (CAS 1354950-30-3) is a chemical building block of significant interest in medicinal and organic chemistry. This compound features a primary amine group protected as a tert-butyl carbamate (Boc), a widely used protecting group known for its stability under basic conditions and toward nucleophiles . The presence of the Boc group allows for orthogonal protection strategies and protects the amine functionality during synthetic sequences, and can be cleanly removed under mild acidic conditions when needed . The molecule also contains a terminal 5,5,5-trifluoropentyl chain. The incorporation of trifluoromethyl groups is a common strategy in drug design, as it can profoundly influence the potency, metabolic stability, and lipophilicity of a candidate molecule . Carbamate groups themselves are recognized as important structural motifs in drugs and prodrugs, contributing to proteolytic stability and the ability to penetrate cell membranes . With the molecular formula C10H19F3N2O2 and a molecular weight of 256.27 g/mol, this bifunctional compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the research and development of pharmaceuticals and agrochemicals. It is strictly for Research Use Only.

Properties

Molecular Formula

C10H19F3N2O2

Molecular Weight

256.27 g/mol

IUPAC Name

tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-7(14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16)

InChI Key

DGXQGIRLKBTEEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reaction of 4-Amino-5,5,5-Trifluoropentylamine with Di-tert-Butyl Dicarbonate

The most straightforward method involves treating 4-amino-5,5,5-trifluoropentylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. A representative procedure from patent literature employs tetrahydrofuran (THF) as the solvent and triethylamine (TEA) to scavenge liberated acid.

Typical Conditions

  • Substrate : 4-Amino-5,5,5-trifluoropentylamine (1.0 equiv)
  • Reagent : Boc anhydride (1.2 equiv)
  • Base : Triethylamine (1.5 equiv)
  • Solvent : THF, 0°C to room temperature, 12–24 h
  • Yield : 75–85%

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, forming a mixed carbonate intermediate that collapses to release tert-butanol and CO₂. This method is highly efficient but requires prior synthesis of the trifluoropentylamine precursor.

Synthesis of 4-Amino-5,5,5-Trifluoropentylamine Intermediates

Reductive Amination of 5,5,5-Trifluoropentanal

A two-step approach involves the condensation of 5,5,5-trifluoropentanal with ammonia or ammonium acetate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 (buffered with acetic acid) affords the primary amine in 65–70% yield.

Mechanistic Insight
The imine intermediate formed during condensation is selectively reduced by NaBH₃CN, which tolerates the electron-withdrawing trifluoromethyl group. Side reactions, such as over-alkylation, are minimized under acidic conditions.

Gabriel Synthesis from 5,5,5-Trifluoropentyl Bromide

Alternative routes employ the Gabriel synthesis, where 5,5,5-trifluoropentyl bromide is treated with potassium phthalimide to form the phthalimide-protected amine. Subsequent hydrazinolysis liberates the free amine, which is then Boc-protected.

Optimization Data

  • Substrate : 5,5,5-Trifluoropentyl bromide (1.0 equiv)
  • Reagent : Potassium phthalimide (1.1 equiv)
  • Solvent : Dimethylformamide (DMF), 70°C, 15 h
  • Yield : 60–68%

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Recent advances leverage palladium catalysis to construct the C–N bond directly. A protocol adapted from patent CA3087004A1 utilizes tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane under reflux.

Representative Example

  • Substrate : 7-Bromo-2-chloro-1,5-naphthyridine (50 mg)
  • Reagent : tert-Butyl carbamate (32 mg)
  • Catalyst : Pd₂(dba)₃ (18 mg), Xantphos (23 mg)
  • Base : Cesium carbonate (187 mg)
  • Conditions : 120°C, 9 h, N₂ atmosphere
  • Yield : 47 mg (57%)

This method highlights the compatibility of palladium catalysts with fluorinated substrates, though scalability may be limited by catalyst cost.

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Direct Boc Protection 75–85% THF, TEA, 0°C to rt High efficiency, minimal by-products Requires pre-synthesized amine
Reductive Amination 65–70% MeOH, NaBH₃CN, pH 4–6 Avoids harsh conditions Multi-step, moderate yields
Gabriel Synthesis 60–68% DMF, 70°C, 15 h Compatible with alkyl bromides Hydrazinolysis step cumbersome
Pd-Catalyzed Coupling 57% 1,4-Dioxane, 120°C, Pd₂(dba)₃, Xantphos Direct C–N bond formation High catalyst loading, cost-prohibitive

Challenges in Purification and Characterization

The lipophilic nature of fluorinated carbamates complicates purification. Silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 80:20 to 50:50) effectively separates the product from unreacted starting materials. Trituration with tert-butyl methyl ether or acetonitrile further enhances purity, as demonstrated in protocols yielding 95.2 g of product after digestion.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 3.10 (q, J = 6.5 Hz, 2H, NHCH₂), 4.21 (t, J = 6.5 Hz, 2H, OCH₂).
  • ESI-MS : [M+H]⁺ = 451 (for brominated analogues).

Industrial-Scale Considerations

Patent US6133473A emphasizes the importance of minimizing by-products through optimized catalysis. The use of dibutyltin dilaurate in carbamate synthesis reduces reaction times to 41 hours with 80% crude yield, though purification remains necessary. For tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate, continuous flow systems may enhance reproducibility and safety by mitigating exothermicity during Boc protection.

Chemical Reactions Analysis

Deprotection of Tert-Butyl Carbamates

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, releasing CO₂ and forming tert-butyl cations.

Deprotection Methods :

ReagentConditionsAdvantagesLimitations
Aqueous phosphoric acid Mild, selectiveTolerates CBZ, esters, ethers Requires aqueous conditions
Magic Blue (MB⁺) + Et₃SiH Mild, catalyticHigh yields, avoids alkylating side reactions Requires sacrificial hydride donor
TBAF in THF Selective, avoids over-cleavageCompatible with sensitive substrates Limited functional group tolerance

Example :
Magic Blue (tris-4-bromophenylammonium radical cation) and triethylsilane catalyze Boc deprotection under mild conditions, achieving high yields without nucleophilic side reactions .

Functional Group Transformations

Tert-butyl carbamates participate in diverse reactions while preserving the Boc group.

Alkylation and Arylation

  • Ni(II)-Catalyzed N-Arylation : Boc-protected amines react with aryl electrophiles (e.g., aryl halides) under photoredox conditions to form N-aryl carbamates. This method avoids palladium catalysts and is compatible with base-sensitive substrates .

  • Copper-Catalyzed Cross-Coupling : Alkoxycarbonyl radicals generated from carbazates react with amines to form carbamates under mild conditions .

Cyclization Reactions

  • Indole Synthesis : Boc-protected ortho-aminostyrenes react with alkyl lithiums and electrophiles to form indole rings via cascade reactions .

  • Pyrrolidine Formation : α-(N-Carbamoyl)alkylcuprates react with propargyl mesylates to yield enantioenriched N-alkyl-3-pyrrolines after Boc deprotection .

Scientific Research Applications

Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Key compounds for comparison include:

Structural Analogs from PharmaBlock Sciences

The following compounds, reported by PharmaBlock Sciences, share the Boc-protected amine motif but differ in substituents and backbone geometry:

Compound Name CAS Number Molecular Formula Key Substituents Applications
tert-butyl (3R,4S)-3-fluoro-4-...* 1270019-92-5 C₁₀H₁₇FNO₂ Fluoro-substituted cyclic structure Chiral intermediates in drug synthesis
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₂N₂O₂ Piperidine ring with methyl group CNS drug precursors
tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate N/A C₁₂H₂₁F₃N₂O₂ Piperidine with CF₃ group Enhanced metabolic stability in lead compounds

Notes:

  • The fluorinated piperidine derivative (CAS 1270019-92-5) emphasizes stereochemical control, critical for receptor-targeted drug design.
  • The methyl-piperidine analog (CAS 1523530-57-5) demonstrates how alkyl substituents influence conformational rigidity and bioavailability.
  • The trifluoromethyl-piperidine variant highlights the role of CF₃ in improving drug-like properties, akin to the trifluoropentyl chain in the parent compound .
Aromatic Carbamate Derivative: tert-butyl N-(4-bromo-2-methylphenyl)carbamate

This compound (CAS 306937-14-4) diverges structurally by incorporating a bromo-methylphenyl group instead of an aliphatic chain:

Property This compound tert-butyl N-(4-bromo-2-methylphenyl)carbamate
Backbone Aliphatic pentyl chain Aromatic phenyl ring
Key Substituents CF₃, NH₂ (Boc-protected) Br, CH₃ (Boc-protected)
Reactivity Amine deprotection under acidic conditions Suzuki coupling via bromo group
Applications Medicinal chemistry intermediates Cross-coupling reactions in agrochemicals

Comparison Highlights :

  • The trifluoropentyl chain in the parent compound enhances solubility in lipid membranes, whereas the bromophenyl derivative’s aromaticity favors π-π stacking in crystalline phases.
  • The bromo substituent in CAS 306937-14-4 enables transition-metal-catalyzed reactions, a feature absent in the aliphatic counterpart .
Crystallographic and Analytical Insights

For example, the piperidine-based analogs (CAS 1523530-57-5) likely employ SHELX software for resolving stereochemical configurations, a method validated for fluorinated and chiral centers .

Biological Activity

Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group and a carbamate functional group attached to a 4-amino-5,5,5-trifluoropentyl moiety. Its molecular formula is C_{11}H_{16}F_{3}N_{2}O_{2}, with a molecular weight of 256.27 g/mol. The unique structural features, particularly the trifluoromethyl groups, enhance its lipophilicity and may significantly influence its biological activity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves standard organic synthesis techniques that allow for the efficient construction of the target compound while minimizing by-products. The presence of trifluoromethyl groups is notable for increasing the lipophilicity of the compound, which can impact its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound is still in its early stages. However, preliminary studies suggest potential applications in various therapeutic areas:

  • Inhibition of β-Secretase (BACE1) : Similar compounds have been investigated as inhibitors of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. Compounds that exhibit structural similarities to this compound have shown promise in enhancing BACE1 inhibition through specific interactions with enzyme residues .
  • Nicotinic Acetylcholine Receptor Modulation : There is ongoing research into compounds that modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The structural characteristics of this carbamate could position it as a candidate for further exploration in this area .

Case Studies and Research Findings

  • BACE1 Inhibition Studies : A study focused on aminomethyl-derived BACE1 inhibitors demonstrated that modifications to the amino group significantly influenced potency. While specific data on this compound are lacking, analogs have shown up to 20-fold increases in potency due to favorable interactions within the active site .
  • Nicotinic Receptor Studies : Research has indicated that compounds targeting nAChRs can exhibit antidepressant-like effects. The unique structure of this compound may enhance its efficacy in this context by improving receptor binding affinity and selectivity .

Comparative Analysis

To better understand the potential biological activity of this compound, a comparison can be made with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl carbamateBasic carbamate structureLacks fluorine atoms
Tert-butyl (5-aminopentyl)carbamateSimilar amino groupLess lipophilic
Tert-butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamateContains morpholine ringDifferent biological activity profile
Tert-butyl methyl(3,4,5-trifluorophenyl)carbamateTrifluorophenyl instead of pentylDifferent substitution pattern affecting reactivity

This table illustrates how this compound stands out due to its unique trifluoropentyl side chain and potential applications in drug design.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a trifluoropentylamine derivative with tert-butyl chloroformate. Key steps include:
  • Base Selection : Triethylamine or DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to deprotonate the amine and facilitate carbamate formation .
  • Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the chloroformate).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    Optimization Tips :
  • Monitor reaction progress via TLC or LC-MS.
  • Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive reagent degradation.

Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and purity. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 to -70 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL or SIR97 for structure refinement .
    Resolving Contradictions :
  • Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
  • Compare experimental X-ray data with computational models (e.g., density functional theory) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Storage : Store in sealed containers at 2–8°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the carbamate group under acidic/basic conditions?

  • Methodological Answer :
  • Kinetic Experiments : Monitor carbamate hydrolysis (e.g., via HPLC) at varying pH (1–14) and temperatures.
  • Isotope Labeling : Use ¹⁸O-water to track hydrolysis pathways.
  • Computational Modeling : Apply Gaussian or ORCA to simulate transition states and activation energies .
    Key Insight : The tert-butyl group stabilizes the carbamate via steric hindrance, slowing hydrolysis compared to methyl carbamates .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the 4-amino position (e.g., alkyl, aryl) and assess bioactivity.
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., G-protein-coupled receptors) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes.
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities .

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